cis-Tranylcypromine Hydrochloride

説明

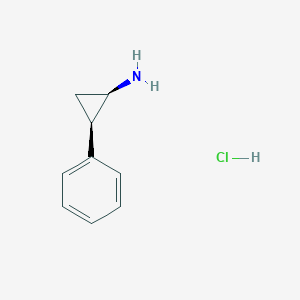

Structure

3D Structure of Parent

特性

IUPAC Name |

2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976475 | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |

| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 61-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of cis-Tranylcypromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranylcypromine, a potent monoamine oxidase inhibitor, exists as a racemic mixture of two enantiomers. This technical guide focuses on the mechanism of action of the cis-(1R,2S)- and (1S,2R)-enantiomers of tranylcypromine hydrochloride, with a primary emphasis on their interaction with monoamine oxidase (MAO) and secondary targets. While data specific to the cis-isomer is limited, this document compiles and presents the current understanding based on studies of racemic tranylcypromine and its individual enantiomers. The primary mechanism involves the non-selective, irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of key monoamine neurotransmitters. Secondary mechanisms, including inhibition of norepinephrine reuptake and lysine-specific demethylase 1 (LSD1), contribute to its complex pharmacological profile. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Primary Mechanism of Action: Monoamine Oxidase Inhibition

The core mechanism of action of tranylcypromine is the non-selective and irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3][4][5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[3][6] By forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO, tranylcypromine inactivates the enzyme.[7] This inhibition prevents the breakdown of monoamines, leading to their accumulation in the presynaptic terminal and subsequent increased availability in the synaptic cleft.[2][3] This potentiation of monoaminergic neurotransmission is believed to be the primary basis for its antidepressant effects.[6][8]

Signaling Pathway of MAO Inhibition

The following diagram illustrates the impact of tranylcypromine on monoamine metabolism within a presynaptic neuron.

Quantitative Data: MAO Inhibition

| Target | Parameter | Value (µM) | Species/System |

| MAO-A | IC₅₀ | 2.3 | Recombinant Human |

| MAO-B | IC₅₀ | 0.95 | Recombinant Human |

Data sourced from commercially available product information.

Secondary Mechanisms of Action

Beyond MAO inhibition, tranylcypromine exhibits activity at other targets, which may contribute to its overall pharmacological effects.

Inhibition of Monoamine Reuptake

At higher therapeutic doses, tranylcypromine can inhibit the reuptake of norepinephrine by blocking the norepinephrine transporter (NET).[2] This action would further increase the synaptic concentration of norepinephrine. Studies on the enantiomers of tranylcypromine suggest a degree of stereoselectivity, with the (-)-enantiomer being a more potent inhibitor of norepinephrine and dopamine uptake, while the (+)-enantiomer is more potent at inhibiting serotonin uptake. Specific binding affinities (Ki) for the cis-isomer at the monoamine transporters are not currently available in the public domain. Racemic tranylcypromine has been shown to have a low affinity for the rat dopamine D3 receptor (Ki = 12.8 µM).[9]

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Tranylcypromine is also an irreversible inhibitor of lysine-specific demethylase 1 (LSD1/BHC110), a flavin-dependent enzyme involved in histone demethylation and the regulation of gene expression.[2][10] This inhibition is of interest in the context of oncology and epigenetic research.

The diagram below illustrates the dual inhibition of MAO and LSD1 by tranylcypromine.

Quantitative Data: Secondary Targets

| Target | Parameter | Value (µM) | Species/System |

| LSD1 | IC₅₀ | < 2 | Not Specified |

| LSD1 | IC₅₀ | 20.7 | Recombinant Human |

| CYP2C19 | Kᵢ | 32 | cDNA-expressed Human |

| CYP2C9 | Kᵢ | 56 | cDNA-expressed Human |

| CYP2D6 | Kᵢ | 367 | cDNA-expressed Human |

| Dopamine D3 Receptor | Kᵢ | 12.8 | Rat Brain |

Data compiled from multiple sources.[11][9][12]

Experimental Protocols

The following sections provide representative protocols for key assays used to characterize the mechanism of action of tranylcypromine. These are generalized methods and may require optimization for specific experimental conditions.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the IC₅₀ of tranylcypromine for MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of cis-Tranylcypromine Hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer.

-

Prepare a solution of a suitable substrate (e.g., kynuramine for both, or a selective substrate) and a fluorescent probe (e.g., Amplex Red) with horseradish peroxidase in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well black microplate, add the serially diluted this compound. Include wells for vehicle control (no inhibitor) and background control (no enzyme).

-

Add the MAO-A or MAO-B enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding the substrate/probe mixture to all wells.

-

Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of MAO inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the norepinephrine transporter.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express NET (e.g., rat cerebral cortex) or membranes from cells recombinantly expressing human NET in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for NET (e.g., [³H]nisoxetine), and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NET inhibitor like desipramine).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by fitting the specific binding data to a one-site competition model.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.

-

In Vivo Microdialysis for Neurotransmitter Levels

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of this compound.[13][14][15][16]

Workflow:

Methodology:

-

Surgical Procedure:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect several baseline dialysate samples.

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for the content of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Quantify the concentration of each analyte in the dialysate samples.

-

Express the post-drug administration neurotransmitter levels as a percentage of the baseline levels for each animal.

-

Statistically analyze the changes in neurotransmitter levels over time.

-

Conclusion

The primary mechanism of action of this compound is the irreversible and non-selective inhibition of MAO-A and MAO-B, leading to a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine. Secondary pharmacological activities, including the inhibition of norepinephrine reuptake and LSD1, may also play a role in its overall therapeutic and adverse effect profile. A significant gap in the current literature is the lack of specific quantitative data for the cis-isomer at its primary and secondary targets. Further research is warranted to fully elucidate the stereospecific pharmacology of tranylcypromine's enantiomers to better understand their respective contributions to the drug's clinical effects. The experimental protocols provided in this guide offer a foundation for conducting such investigations.

References

- 1. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

cis-Tranylcypromine Hydrochloride as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][3] Tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor, has been identified as a potent, irreversible inhibitor of LSD1.[4][5] This technical guide provides an in-depth analysis of cis-Tranylcypromine Hydrochloride, a stereoisomer of the more commonly studied trans-Tranylcypromine, focusing on its mechanism of action, biochemical profile, and role as a modulator of key cellular signaling pathways. This document consolidates quantitative data, details relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for researchers in epigenetics and drug development.

Mechanism of Action: Irreversible Covalent Inhibition

Tranylcypromine and its derivatives function as mechanism-based inactivators of LSD1.[4][6] The inhibition proceeds via the formation of a covalent adduct between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor within the enzyme's catalytic site.[2][7] This irreversible binding effectively abolishes the demethylase activity of LSD1.[4] While both trans and cis diastereomers of 2-phenylcyclopropyl-1-amine (PCPA) are covalent inhibitors, they exhibit different binding modes and affinities.[5] Structural studies have revealed that the cyclopropyl ring of TCP forms an adduct with the N5 position of the FAD flavin ring in LSD1, which differs from its interaction with MAO B where the C4a position is involved.[8] This covalent modification leads to the inactivation of the enzyme.

Biochemical Profile and Quantitative Data

The inhibitory potential of tranylcypromine isomers is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. While the trans isomer is more extensively studied, data indicates that the cis isomers are also effective, albeit generally weaker, covalent inhibitors of LSD1.[5] A significant advantage of some isomers is their selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B), which is a critical consideration for therapeutic development.[9]

Table 1: Inhibitory Activity of Tranylcypromine and its Isomers

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

|---|---|---|---|---|

| Tranylcypromine (racemic) | LSD1 | 20.7 | 242.7 | [10] |

| Tranylcypromine (racemic) | LSD1 | < 2 | - | [4] |

| (+)-cis-PCPA | LSD1 | - | 215 ± 20 | [5] |

| (-)-cis-PCPA | LSD1 | - | 420 ± 40 | [5] |

| Tranylcypromine (racemic) | MAO-A | 2.3 | 101.9 | [10] |

| Tranylcypromine (racemic) | MAO-B | 0.95 | 16 | [10] |

| (+)-cis-PCPA | MAO-B | - | 19 ± 1 | [5] |

| (-)-cis-PCPA | MAO-B | - | 13 ± 1 |[5] |

Note: PCPA (2-phenylcyclopropyl-1-amine) is the chemical name for Tranylcypromine.

Experimental Protocols

The characterization of LSD1 inhibitors relies on a variety of biochemical assays designed to measure demethylase activity. Below are methodologies for key experimental approaches.

Peroxidase-Coupled Assay

This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[11][12]

-

Principle: LSD1 demethylates its substrate (e.g., a histone H3K4me1/2 peptide), producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

-

Reagents:

-

Purified recombinant human LSD1/CoREST complex.[12]

-

LSD1 reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20).[12]

-

Substrate: Biotinylated monomethyl H3(1-21)K4 peptide.[12]

-

Cofactor: Flavin adenine dinucleotide (FAD).[12]

-

Detection reagents: Horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red or a luminol-based reagent.[11][13]

-

Test compound (e.g., cis-Tranylcypromine HCl) dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor in a 384-well plate.

-

Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor for a set time (e.g., 15 minutes) on ice.[12]

-

Initiate the enzymatic reaction by adding a mixture of the H3K4 peptide substrate and FAD.

-

Simultaneously, add the HRP and chromogenic/fluorogenic substrate solution.

-

Incubate at room temperature, protected from light.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate IC₅₀ values by plotting the rate of reaction against the inhibitor concentration.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is an antibody-based method that directly measures the product of the demethylation reaction.[12]

-

Principle: A biotinylated H3K4me1 peptide substrate is used. After the demethylation reaction, a detection antibody specific to the demethylated product (H3K4me0) conjugated to a fluorophore (e.g., Europium cryptate) is added, along with streptavidin-conjugated XL665. When the demethylated product is present, the antibody and streptavidin bind to the same peptide, bringing the fluorophores into proximity and generating a FRET signal.

-

Procedure:

-

Pre-incubate serial dilutions of the inhibitor with the LSD1 enzyme.[12]

-

Initiate the reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.[12]

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the detection reagents (Europium-conjugated antibody and Streptavidin-XL665).

-

Incubate to allow for antibody binding.

-

Read the HTRF signal on a compatible plate reader.

-

Involvement in Cellular Signaling Pathways

LSD1 does not act in isolation; it is a key component of several large transcriptional repressor complexes and regulates numerous signaling pathways critical to cancer progression.[14][15] Inhibition of LSD1 with agents like tranylcypromine can thus have pleiotropic downstream effects.

Regulation of the HIF-1α Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels and a key driver of angiogenesis in tumors. LSD1 stabilizes HIF-1α, promoting a glycolytic shift and tumor progression.[15] By inhibiting LSD1, tranylcypromine can suppress the HIF-1α pathway, thereby reducing angiogenesis and oxidative stress.[16] This mechanism has been demonstrated to reduce corneal neovascularization in alkali burn models.[16]

Other Key Pathways

-

Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway, a critical pathway in carcinogenesis, by downregulating inhibitors like DKK1.[14]

-

Epithelial-to-Mesenchymal Transition (EMT): LSD1's role in EMT is complex and context-dependent. It can either promote or inhibit cell motility by interacting with different partners and repressing genes associated with TGF-β signaling or SNAIL1.[17]

-

Tumor Immunity: LSD1 inhibition has been shown to enhance tumor immunogenicity by upregulating MHC-I expression and triggering interferon (IFN) signaling, thereby promoting CD8+ T cell activation and infiltration.[18]

Cellular and Preclinical Data

The biochemical inhibition of LSD1 by tranylcypromine translates into significant anti-cancer effects in cellular models, particularly in hematological malignancies.

-

Induction of Differentiation: In acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cell lines, tranylcypromine-based inhibitors induce the expression of LSD1 target genes like GFI-1b and ITGAM, leading to cellular differentiation and a reduction in the leukemic phenotype.[9][19]

-

Antiproliferative Effects: Treatment with tranylcypromine derivatives leads to potent, submicromolar cell growth inhibition in leukemia cell lines.[19]

-

In Vivo Efficacy: In a mouse model of corneal alkali burn, subconjunctival injection of tranylcypromine hydrochloride reduced inflammation, neovascularization, and ferroptosis by suppressing the HIF-1α pathway.[16]

Table 2: Cellular Activity of Tranylcypromine Derivatives

| Cell Line | Cancer Type | Compound | Antiproliferative IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia (AML) | TCP Derivative (3a) | < 1 | [19] |

| NB4 | Acute Promyelocytic Leukemia (APL) | TCP Derivative (3a) | < 1 | [19] |

| NB4 | Acute Promyelocytic Leukemia (APL) | TCP Derivative (3c) | < 1 |[19] |

Conclusion

This compound is a covalent, irreversible inhibitor of LSD1 that acts by forming an adduct with the essential FAD cofactor. While often exhibiting lower potency than its trans diastereomer, it remains an effective tool for probing LSD1 function and a valuable chemical scaffold for the development of more selective epigenetic therapies.[1][5] Its ability to modulate critical oncogenic pathways, such as the HIF-1α and Wnt signaling cascades, underscores the therapeutic potential of LSD1 inhibition. Future research should focus on developing derivatives with improved selectivity over monoamine oxidases and characterizing their efficacy in a broader range of solid and hematological tumors. The detailed protocols and consolidated data within this guide provide a foundational resource for advancing these efforts.

References

- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Tranylcypromine hydrochloride | LSD1 inhibitor | Hello Bio [hellobio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone demethylase assay [bio-protocol.org]

- 14. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 19. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Tranylcypromine Hydrochloride as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacology of trans-tranylcypromine, the isomer used clinically. In contrast, specific quantitative data on the monoamine oxidase (MAO) inhibitory activity, pharmacokinetics, and receptor binding profile of cis-tranylcypromine is not widely available in published research. This guide provides a comprehensive overview of the established science surrounding tranylcypromine as a non-selective, irreversible MAO inhibitor, using data from the well-studied trans-isomer to provide a foundational understanding. The structural differences and potential implications for the cis-isomer are discussed, highlighting a significant area for future research.

Introduction

Tranylcypromine (2-phenylcyclopropylamine) is a potent, non-selective, and irreversible inhibitor of the monoamine oxidase (MAO) enzymes.[1][2] It belongs to the non-hydrazine class of MAO inhibitors (MAOIs) and is structurally related to amphetamine.[1] Tranylcypromine exists as two geometric isomers, trans and cis, which in turn have enantiomers. The clinically available formulation, sold under trade names like Parnate, is the racemic (±)-trans-isomer.[1][3] This compound is primarily used in the treatment of major depressive disorder, particularly for cases that are treatment-resistant.[2][4]

The core mechanism of tranylcypromine involves the inactivation of both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters.[1][2] This inhibition leads to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to mediate its antidepressant effects.[5] This document will delve into the technical details of this mechanism, present available quantitative data, outline experimental protocols for its study, and explore its broader pharmacological profile, with a focus on the under-researched cis-isomer.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[1]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes phenylethylamine. Both isoforms metabolize dopamine.

Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both isoforms, forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[6][7] This irreversible binding means that the restoration of enzyme function requires the synthesis of new MAO enzymes, leading to a prolonged pharmacodynamic effect despite the drug's short pharmacokinetic half-life.[1][5] The (+)-trans-enantiomer is known to be a more potent inhibitor of MAO than the (-)-trans-enantiomer.[8]

Signaling Pathway

The inhibition of MAO prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of neurotransmitters in the cytoplasm, increasing their concentration in synaptic vesicles and subsequently enhancing their release into the synaptic cleft upon neuronal firing. The elevated levels of serotonin, norepinephrine, and dopamine in the synapse result in increased activation of postsynaptic receptors, driving the therapeutic effect.

Quantitative Pharmacological Data

MAO and LSD1 Inhibition

Tranylcypromine also inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification, which may contribute to its broader biological activity.[1][9]

| Compound | Target | IC50 (µM) | Inhibition Type | Reference(s) |

| (±)-trans-Tranylcypromine HCl | MAO-A | 2.3 | Irreversible | [10][11] |

| (±)-trans-Tranylcypromine HCl | MAO-B | 0.95 | Irreversible | [10][11] |

| (±)-trans-Tranylcypromine HCl | LSD1 | 20.7 | Irreversible, Mechanism-Based | [9][10] |

Other Pharmacological Targets

Chronic treatment with trans-tranylcypromine has been shown to modulate other systems, such as the endocannabinoid system, and it can inhibit certain cytochrome P450 enzymes.

| Target | Effect | Species/System | Finding | Reference(s) |

| CB1 Receptor | Increased Binding Density | Rat Prefrontal Cortex, Hippocampus | Chronic treatment significantly increased Bmax | [12] |

| CYP2C19 | Competitive Inhibition | Human cDNA-expressed enzyme | Ki = 32 µM | [13] |

| CYP2C9 | Noncompetitive Inhibition | Human cDNA-expressed enzyme | Ki = 56 µM | [13] |

| CYP2D6 | Competitive Inhibition | Human cDNA-expressed enzyme | Ki = 367 µM | [13] |

Pharmacokinetic Properties

The pharmacokinetics of tranylcypromine are characterized by rapid absorption and a short elimination half-life, which contrasts with its long-lasting pharmacodynamic effects due to irreversible enzyme inhibition.[1][14] Data presented is for the oral administration of racemic trans-tranylcypromine.

| Parameter | Value | Species | Notes | Reference(s) |

| Tmax (Time to Peak Plasma Conc.) | 0.67 - 3.5 hours | Human | Absorption can be biphasic | [4][14] |

| t1/2 (Elimination Half-life) | ~1.5 - 3.2 hours | Human | Pharmacodynamic half-life is ~1 week | [4][5][14] |

| Vd (Volume of Distribution) | 1.1 - 5.7 L/kg | Human | - | [4] |

| Metabolism | Hepatic | Human | Metabolites include p-hydroxytranylcypromine and N-acetyl-tranylcypromine | [1] |

| Excretion | Primarily Urine | Human | - | [4] |

A study comparing the enantiomers of trans-tranylcypromine found that after administration of the racemate, the plasma concentrations and AUC of the (-)-enantiomer were significantly greater than those of the (+)-enantiomer.[15]

Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol provides a general framework for determining the IC50 value of a test compound like cis-tranylcypromine against MAO-A and MAO-B.

1. Materials:

-

Human recombinant MAO-A or MAO-B enzyme

-

Test compound (cis-Tranylcypromine HCl) and known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

MAO substrate (e.g., p-tyramine)

-

Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

2. Reagent Preparation:

-

Prepare a stock solution of the test compound and controls in DMSO.

-

Create a series of serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

-

Prepare working solutions of MAO enzyme, substrate, and detection reagents (Amplex Red/HRP) in assay buffer according to manufacturer or literature specifications.

3. Assay Procedure:

-

Add 50 µL of the MAO enzyme solution to each well of the 96-well plate.

-

Add 25 µL of the test compound dilutions (or vehicle for control wells) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes. This step is crucial for irreversible inhibitors.

-

Initiate the reaction by adding 25 µL of the substrate and detection reagent mixture to all wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission for Amplex Red).

-

Monitor the increase in fluorescence over time (kinetic read) at 37°C, protected from light.

4. Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

-

Normalize the reaction rates, setting the vehicle control as 100% activity and a well with no enzyme as 0% activity.

-

Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.

Chemical Synthesis Overview

The synthesis of tranylcypromine generally involves the cyclopropanation of a styrene derivative. A common route to racemic trans-2-phenylcyclopropylamine starts with trans-cinnamic acid.[16] The synthesis of the cis-isomer is less commonly described and requires stereoselective methods to control the geometry of the cyclopropane ring. One approach could involve the cyclopropanation of cis-β-bromostyrene followed by amination. The separation of cis and trans isomers can be challenging and often requires chromatographic techniques.

In Vivo and Clinical Data

There is a lack of specific in vivo studies evaluating the antidepressant or neuropharmacological effects of isolated cis-tranylcypromine. Studies on the racemic trans-isomer have demonstrated its efficacy in animal models of depression (e.g., the forced swim test) and in clinical trials for major depressive disorder.[9][17] One animal study comparing the trans-enantiomers found that (-)-TCP was more effective as an antidepressant in a specific animal model, despite (+)-TCP being the more potent MAO inhibitor, suggesting that other mechanisms, like norepinephrine reuptake inhibition, contribute to its overall effect.[18][19]

Conclusion and Future Directions

Tranylcypromine is a pharmacologically complex agent whose primary mechanism is the irreversible, non-selective inhibition of MAO-A and MAO-B. While the therapeutic agent is the trans-isomer, its geometric counterpart, cis-tranylcypromine, represents a significant knowledge gap in the field of neuropharmacology. The principles of MAO inhibition, experimental evaluation, and general pharmacology detailed in this guide are based on extensive research into the trans-isomer and provide a solid framework for investigating the cis form.

Future research is critically needed to:

-

Synthesize and isolate pure cis-tranylcypromine hydrochloride.

-

Determine the IC50 and Ki values for cis-tranylcypromine against MAO-A and MAO-B.

-

Characterize its full pharmacokinetic and receptor binding profiles.

-

Evaluate its efficacy and safety in preclinical models of depression and other neurological disorders.

Such studies would provide invaluable insight into the structure-activity relationships of phenylcyclopropylamine-based MAO inhibitors and could potentially uncover novel therapeutic agents with unique pharmacological profiles.

References

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model. | Semantic Scholar [semanticscholar.org]

The Enigmatic Cis-Isomer: A Technical Guide to the Neuroscience Targets of cis-Tranylcypromine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine, a potent and irreversible inhibitor of monoamine oxidases (MAOs), has a long-standing history in the treatment of major depressive disorder. Commercially available as a racemic mixture of its trans-enantiomers, the pharmacological activity of its cis-isomers has been a subject of lesser exploration, yet holds significant implications for neuroscience research and drug development. This technical guide provides an in-depth analysis of the known biological targets of cis-tranylcypromine, offering a comparative perspective with its more studied trans-counterpart. We delve into the quantitative aspects of its interactions, detail the experimental protocols for target validation, and visualize the intricate signaling pathways and experimental workflows.

Core Biological Targets

The primary biological targets of tranylcypromine isomers within the central nervous system are flavin-dependent amine oxidases. For cis-tranylcypromine, the key targets identified are:

-

Monoamine Oxidase A (MAO-A): An enzyme primarily responsible for the degradation of serotonin and norepinephrine.

-

Monoamine Oxidase B (MAO-B): An enzyme that preferentially metabolizes dopamine.

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): A histone-modifying enzyme involved in the epigenetic regulation of gene expression.

While both cis and trans isomers of tranylcypromine engage these targets, there are significant differences in their inhibitory potency.

Quantitative Analysis of Target Inhibition

The inhibitory activity of cis-tranylcypromine and its enantiomers against its primary targets is summarized below. For comparative purposes, data for the more clinically relevant trans-isomers are also included. It is important to note that specific IC50 values for the individual enantiomers of cis-tranylcypromine against MAO-A are not extensively documented in publicly available literature, representing a knowledge gap in the field.

| Target | Isomer/Enantiomer | IC50 (µM) | Species | Notes |

| LSD1/KDM1A | (+)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. |

| (-)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. | |

| (+)-trans-Tranylcypromine | 18.2 | Human | ||

| (-)-trans-Tranylcypromine | 15.3 | Human | ||

| MAO-A | rac-Tranylcypromine | 2.3 | Not Specified | This value is for the racemic mixture, likely predominantly the trans-isomer. |

| cis-N-benzyl-2-methoxycyclopropylamine | 0.17 | Not Specified | A derivative of cis-cyclopropylamine, indicating potential for MAO-A inhibition by this scaffold.[1] | |

| MAO-B | (+)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. |

| (-)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. | |

| (+)-trans-Tranylcypromine | 7.9 | Human | ||

| (-)-trans-Tranylcypromine | 11.2 | Human |

Signaling Pathways

The inhibition of MAOs and LSD1 by cis-tranylcypromine initiates distinct signaling cascades with profound effects on neuronal function.

Monoamine Oxidase Inhibition Pathway

Inhibition of MAO-A and MAO-B by cis-tranylcypromine leads to an increase in the synaptic concentration of monoamine neurotransmitters. This is due to the blockade of their primary degradation pathway within the presynaptic neuron.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway

LSD1 is an epigenetic modulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 by cis-tranylcypromine can lead to alterations in gene expression by preventing the demethylation of these key histone marks, thereby influencing chromatin structure and accessibility for transcription factors.

Experimental Protocols

The characterization of cis-tranylcypromine's inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for assessing the inhibition of its primary targets.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of inhibitors against MAO-A and MAO-B.

1. Materials and Reagents:

-

Human recombinant MAO-A and MAO-B enzymes

-

Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

-

Test compound: cis-Tranylcypromine (and enantiomers)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Assay Buffer: Potassium phosphate buffer (pH 7.4)

-

Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP)

-

96-well black microplates

2. Procedure:

-

Inhibitor Preparation: Prepare a stock solution of cis-tranylcypromine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Add the diluted cis-tranylcypromine solutions to the respective wells. Include wells with a vehicle control (DMSO) and positive controls. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) to all wells.

-

Detection: Simultaneously add the detection reagent mixture (Amplex® Red and HRP) to all wells. This mixture reacts with the hydrogen peroxide produced during the MAO-catalyzed reaction to generate a fluorescent product (resorufin).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of cis-tranylcypromine relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a histone peptide substrate.

1. Materials and Reagents:

-

Human recombinant LSD1/KDM1A enzyme

-

Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3, dimethylated at lysine 4 (H3K4me2).

-

Test compound: cis-Tranylcypromine (and enantiomers)

-

Positive control: Known LSD1 inhibitors (e.g., trans-tranylcypromine)

-

Assay Buffer: Sodium phosphate buffer (pH 7.4)

-

Detection Reagents: Horseradish Peroxidase (HRP), 4-aminoantipyrine (4-AP), and 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).

-

96-well clear microplates

2. Procedure:

-

Inhibitor and Enzyme Preparation: Prepare serial dilutions of cis-tranylcypromine. Dilute the LSD1 enzyme to the desired concentration in assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the LSD1 enzyme with the various concentrations of cis-tranylcypromine for 15 minutes on ice.

-

Reaction Initiation: Start the enzymatic reaction by adding the H3K4me2 peptide substrate to each well.

-

Detection Reagent Addition: Add the detection mixture containing HRP, 4-AP, and DHBS to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader. The absorbance is proportional to the amount of hydrogen peroxide produced.

-

Data Analysis: Determine the percentage of LSD1 inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow for Inhibitor Screening and Characterization

The discovery and characterization of novel inhibitors, including isomers like cis-tranylcypromine, typically follow a structured workflow.

Conclusion

While cis-tranylcypromine demonstrates inhibitory activity against key neuroscience targets such as MAO-A, MAO-B, and LSD1, its potency is notably weaker than its clinically utilized trans-diastereomer. This comprehensive technical guide highlights the current understanding of cis-tranylcypromine's biological interactions, providing quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and research workflows. The existing knowledge gaps, particularly concerning the specific inhibitory profile of cis-tranylcypromine enantiomers against MAO-A, underscore the need for further investigation. A deeper understanding of the stereospecific interactions of tranylcypromine isomers will be invaluable for the rational design of more selective and potent modulators of monoaminergic and epigenetic pathways in the central nervous system.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of cis-Tranylcypromine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of cis-Tranylcypromine hydrochloride. Tranylcypromine, a potent monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, exists as cis and trans stereoisomers. While the trans-isomer is the clinically utilized antidepressant, the cis-isomer also exhibits biological activity and is a valuable tool for research. This document details the physicochemical characteristics of cis-Tranylcypromine HCl, outlines synthetic strategies, provides experimental protocols for its biological evaluation, and explores its impact on key signaling pathways. All quantitative data is presented in structured tables for clarity, and logical relationships are visualized using diagrams.

Chemical Properties

This compound, with the chemical name cis-2-phenylcyclopropan-1-amine hydrochloride, is the hydrochloride salt of the cis-diastereomer of tranylcypromine. Its chemical structure features a cyclopropane ring with a phenyl group and an amino group in a cis configuration.

Table 1: Physicochemical Properties of cis-Tranylcypromine HCl

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| CAS Number | 54779-58-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). Soluble in DMF (3 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [2][3][4] |

| Melting Point | 162-169 °C (for trans-isomer, cis-isomer data not readily available) | [5] |

Spectral Data: While specific high-resolution spectra for the pure cis-isomer hydrochloride are not widely published, the general spectral characteristics of tranylcypromine have been documented. Researchers synthesizing or analyzing cis-tranylcypromine would utilize techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The relative stereochemistry can be determined by analyzing the coupling constants of the cyclopropyl protons in the ¹H NMR spectrum.

-

¹H NMR: The proton NMR spectrum of tranylcypromine typically shows characteristic signals for the phenyl protons, the cyclopropyl protons, and the amine proton. The coupling constants between the cyclopropyl protons are crucial for distinguishing between the cis and trans isomers.[6][7]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring and the cyclopropane ring.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.[9][10][11]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (m/z 133.19) and fragmentation patterns characteristic of the 2-phenylcyclopropylamine structure.[12][13][14]

Synthesis of cis-Tranylcypromine HCl

The synthesis of tranylcypromine isomers typically involves the formation of a 2-phenylcyclopropanecarboxylic acid intermediate, followed by a Curtius rearrangement to yield the amine. The stereochemistry of the final product is largely determined by the stereochemistry of the cyclopropanation step or can be controlled through separation of the cis and trans isomers of the carboxylic acid intermediate.

General Synthetic Pathway

A common route to tranylcypromine involves the reaction of styrene with a diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate. This ester mixture is then hydrolyzed to the corresponding carboxylic acids. The cis- and trans-2-phenylcyclopropanecarboxylic acids can be separated by fractional crystallization or chromatography. The isolated cis-carboxylic acid is then converted to the amine via a Curtius rearrangement.

Experimental Protocol: Synthesis of (±)-cis-2-Phenylcyclopropanecarboxylic Acid (Illustrative)

This protocol is a generalized representation and may require optimization.

-

Cyclopropanation: To a solution of styrene in a suitable solvent (e.g., dichloromethane), a catalyst (e.g., a rhodium or copper catalyst) is added. Ethyl diazoacetate is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. The solvent is removed under reduced pressure, and the resulting mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate is purified by column chromatography.

-

Hydrolysis: The isolated cis-ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The solution is heated at reflux until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitated cis-2-phenylcyclopropanecarboxylic acid is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Curtius Rearrangement to cis-Tranylcypromine

This protocol is a generalized representation and may require optimization.

-

Acid Chloride Formation: cis-2-Phenylcyclopropanecarboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene) to form the corresponding acid chloride. The excess reagent and solvent are removed under reduced pressure.

-

Azide Formation: The crude acid chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide at low temperature (e.g., 0 °C). The reaction is stirred for a few hours.

-

Rearrangement and Amine Formation: The resulting acyl azide is carefully extracted into an organic solvent (e.g., toluene) and heated to induce the Curtius rearrangement to the isocyanate. The isocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) to yield this compound. The product can be isolated by crystallization.

Isomer Separation

The separation of cis and trans isomers of tranylcypromine or its precursors is a critical step. Methods for separation include:

-

Fractional Crystallization: The cis and trans isomers of 2-phenylcyclopropanecarboxylic acid or their salts may have different solubilities, allowing for their separation by fractional crystallization from appropriate solvents.[15]

-

Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18, C30, or chiral columns) can be employed to separate the cis and trans isomers.[16][17] The separation of enantiomers of tranylcypromine has been achieved using a chiral stationary phase.[16]

-

Complexation: In some cases, one isomer may preferentially form a complex with a host molecule (e.g., urea), allowing for its separation from the other isomer.[18]

Biological Activity and Mechanism of Action

cis-Tranylcypromine, like its trans-isomer, is an inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[4][19] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, respectively.

Inhibition of Monoamine Oxidase (MAO)

MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[20][21][22] By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effects.[19][21]

Table 2: Inhibitory Activity of Tranylcypromine Isomers against MAO

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| (±)-Tranylcypromine | MAO-A | 2.3 | 19 | [23] |

| (±)-Tranylcypromine | MAO-B | 0.95 | 16 | [23] |

| cis-4-Br-2,5-F₂-PCPA | LSD1 | - | 0.094 | [24] |

| cis-4-Br-2,5-F₂-PCPA | LSD2 | - | 8.4 | [24] |

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[23][25] By inhibiting LSD1, tranylcypromine can alter gene expression patterns.[26][27][28] This activity is of significant interest in the context of cancer therapy, as LSD1 is often overexpressed in various cancers.[23]

Table 3: Inhibitory Activity of Tranylcypromine Isomers against LSD1

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| (±)-Tranylcypromine | LSD1 | < 2 | 271 | [19][23] |

| (-)-Tranylcypromine | LSD1 | - | - | [25] |

| (+)-Tranylcypromine | LSD1 | - | - | [25] |

| cis-PCPA derivatives | LSD1 | - | - | [25] |

Note: While specific Ki values for the cis-isomer are not explicitly stated in the initial search results, studies have evaluated cis-PCPA derivatives, indicating their activity against LSD1.[25]

Signaling Pathways

The biological effects of cis-Tranylcypromine HCl are mediated through its modulation of key signaling pathways.

Monoamine Oxidase Inhibition Pathway

The inhibition of MAO by cis-tranylcypromine leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron. This results in increased neurotransmitter release into the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Caption: MAO Inhibition Pathway by cis-Tranylcypromine HCl.

LSD1 Inhibition and Gene Regulation Pathway

The inhibition of LSD1 by cis-tranylcypromine prevents the demethylation of H3K4, leading to the maintenance of this active chromatin mark and subsequent changes in gene expression. This can affect various cellular processes, including cell differentiation and proliferation.

Caption: LSD1 Inhibition and Gene Regulation by cis-Tranylcypromine HCl.

Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of cis-Tranylcypromine HCl against MAO-A and MAO-B.

Objective: To determine the IC₅₀ value of cis-Tranylcypromine HCl for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a fluorogenic substrate)

-

cis-Tranylcypromine HCl

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well microplate (black plates for fluorescence assays)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare a stock solution of cis-Tranylcypromine HCl in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in assay buffer. Prepare the substrate solution in assay buffer.

-

Assay: a. To the wells of the microplate, add the assay buffer. b. Add the different concentrations of cis-Tranylcypromine HCl or vehicle control. c. Add the MAO-A or MAO-B enzyme solution to the wells. d. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction (important for irreversible inhibitors). e. Initiate the reaction by adding the substrate solution to all wells.

-

Detection: Measure the absorbance or fluorescence at appropriate wavelengths over time or at a fixed endpoint. The rate of product formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of cis-Tranylcypromine HCl relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro LSD1 Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of cis-Tranylcypromine HCl on LSD1 activity.

Objective: To determine the IC₅₀ value of cis-Tranylcypromine HCl for LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Histone H3 peptide substrate (e.g., biotinylated H3K4me2 peptide)

-

cis-Tranylcypromine HCl

-

Assay buffer

-

Detection reagents (e.g., horseradish peroxidase-coupled system to detect hydrogen peroxide, a byproduct of the demethylation reaction)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of cis-Tranylcypromine HCl as described for the MAO assay.

-

Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the histone H3 peptide substrate to their working concentrations in the assay buffer.

-

Assay: a. Add the assay buffer to the wells of the microplate. b. Add the various concentrations of cis-Tranylcypromine HCl or vehicle control. c. Add the LSD1 enzyme solution. d. Pre-incubate the plate to allow for inhibitor binding. e. Initiate the reaction by adding the histone H3 peptide substrate. f. Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the MAO inhibition assay.

Conclusion

cis-Tranylcypromine HCl is a valuable research compound for investigating the roles of MAO and LSD1 in various biological processes. This guide provides a foundational understanding of its chemical properties, synthetic approaches, and biological activities. The detailed protocols and pathway diagrams serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of modulating these key enzymatic targets. Further research is warranted to fully elucidate the specific pharmacological profile of the cis-isomer and its potential applications.

References

- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]

- 5. trans-2-フェニルシクロプロピルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tranylcypromine (155-09-9) 1H NMR [m.chemicalbook.com]

- 7. Tranylcypromine(1986-47-6) 1H NMR spectrum [chemicalbook.com]

- 8. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRANYLCYPROMINE(95-62-5) IR Spectrum [chemicalbook.com]

- 10. spectra-analysis.com [spectra-analysis.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Tranylcypromine [webbook.nist.gov]

- 13. Tranylcypromine [webbook.nist.gov]

- 14. The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 16. Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 19. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 22. The Role of Dopamine and Norepinephrine in Depression | Psychlinks Forum -- Archive Only (2004-2022) [forum.psychlinks.ca]

- 23. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. discovery.researcher.life [discovery.researcher.life]

- 28. researchgate.net [researchgate.net]

Irreversible Inhibition of LSD1 by cis-Tranylcypromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator implicated in a variety of cancers through its demethylation of histone and non-histone proteins. Its role in oncogenesis has established it as a significant target for therapeutic intervention. Tranylcypromine (TCP), initially developed as a monoamine oxidase inhibitor, has been identified as an irreversible inhibitor of LSD1. This technical guide provides an in-depth analysis of the irreversible inhibition of LSD1 by the cis-isomer of tranylcypromine and its derivatives. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Irreversible Inhibition

cis-Tranylcypromine, like its trans-isomer, acts as a mechanism-based inactivator of LSD1. The inhibition process involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme, preventing it from carrying out its demethylase function.

The process begins with the LSD1-catalyzed oxidation of the cyclopropylamine moiety of cis-tranylcypromine. This generates a reactive intermediate that subsequently forms a covalent bond with the FAD cofactor. Crystallographic studies of LSD1 in complex with tranylcypromine analogues have elucidated the precise nature of this adduct, providing a structural basis for the irreversible inhibition.

Quantitative Inhibitory Data

The inhibitory potency of cis-tranylcypromine and its derivatives against LSD1 and its paralogue LSD2 has been evaluated using various biochemical assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The following tables summarize the Ki values for a series of cis-2-phenylcyclopropylamine (PCPA) derivatives.

| Compound ID | Substituents | LSD1 Ki (μM)[1] | LSD2 Ki (μM)[1] |

| 7a | cis-4-F-PCPA | 0.25 | 28 |

| 7b | cis-2,5-F2-PCPA | 0.14 | 20 |

| 7c | cis-4-Br-2,5-F2-PCPA | 0.094 | 8.4 |

| 7d | cis-4-Cl-2,5-F2-PCPA | 0.13 | 12 |

| 7e | cis-4-I-2,5-F2-PCPA | 0.11 | 9.7 |

Experimental Protocols

Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay

This is a widely used continuous spectrophotometric or fluorometric assay to measure LSD1 activity and inhibition by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[2][3]

Principle: LSD1-mediated demethylation of a histone H3 peptide substrate produces H₂O₂. In the presence of HRP, H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.[2][3]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish Peroxidase (HRP)

-

Amplex Red

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Test inhibitor (cis-tranylcypromine derivative) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

-

Reagent Preparation:

-

Prepare a 2X solution of LSD1 enzyme in assay buffer.

-

Prepare a 2X solution of the H3K4me2 peptide substrate in assay buffer.

-

Prepare a detection master mix containing HRP and Amplex Red in assay buffer.

-

-

Assay Execution (384-well plate format):

-

Dispense a small volume (e.g., 50 nL) of the test inhibitor or DMSO (vehicle control) into the wells.

-

Add the 2X LSD1 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the 2X H3K4me2 substrate solution.

-

Immediately add the HRP/Amplex Red detection master mix.

-

-

Data Acquisition:

-

Measure the fluorescence kinetically over 30-60 minutes at 37°C using a plate reader (Excitation: 540 nm; Emission: 590 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 or Ki value.

-

Western Blot Analysis for Histone Methylation

This protocol is used to assess the effect of LSD1 inhibitors on the levels of histone methylation in cells.

Procedure:

-

Cell Treatment: Treat cancer cells with varying concentrations of the cis-tranylcypromine derivative for a specified duration (e.g., 48 hours). Include a vehicle control.[4]

-

Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the histone mark of interest (e.g., H3K4me2).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.[4]

-

-

Normalization: Re-probe the membrane with an antibody against total Histone H3 to ensure equal loading.[4]

Signaling Pathways and Experimental Workflows

LSD1 is a critical regulator of various signaling pathways that are often dysregulated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

Caption: Mechanism and downstream effects of LSD1 inhibition.

The inhibition of LSD1 by cis-tranylcypromine leads to an increase in H3K4me2 levels, resulting in the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Concurrently, LSD1's role in activating oncogenes through H3K9 demethylation is also blocked.

Caption: Workflow for the HRP-coupled LSD1 inhibition assay.

Conclusion

cis-Tranylcypromine and its derivatives represent a promising class of irreversible LSD1 inhibitors with potential applications in cancer therapy. The detailed understanding of their mechanism of action, coupled with robust quantitative data and well-defined experimental protocols, is crucial for their further development and clinical translation. The signaling pathways affected by LSD1 inhibition highlight the multifaceted role of this enzyme in cancer biology and underscore the therapeutic potential of its targeted inhibition. This guide provides a foundational resource for researchers and drug developers working in this exciting area of epigenetic drug discovery.

References

The Impact of cis-Tranylcypromine on Histone Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction